LongipedlignanB

Description

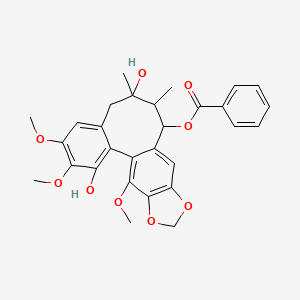

Longipedlignan B is a lignan derivative characterized by a dibenzylbutyrolactone skeleton with hydroxyl and methoxy substituents at specific positions. Lignans are polyphenolic compounds widely distributed in plants, often associated with antioxidant, anti-inflammatory, and cytotoxic activities . Semisynthetic preparation methods, such as oxidative coupling or functional group interconversion, are likely employed for its synthesis, as demonstrated in studies on analogous norlignans .

Properties

Molecular Formula |

C29H30O9 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate |

InChI |

InChI=1S/C29H30O9/c1-15-24(38-28(31)16-9-7-6-8-10-16)18-12-20-26(37-14-36-20)27(35-5)22(18)21-17(13-29(15,2)32)11-19(33-3)25(34-4)23(21)30/h6-12,15,24,30,32H,13-14H2,1-5H3 |

InChI Key |

URDDZUOTKBSAHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanB typically involves several steps, starting from readily available precursors. One common synthetic route includes the oxidative coupling of phenolic compounds under controlled conditions. The reaction conditions often involve the use of catalysts such as copper or iron salts, and the reactions are carried out in solvents like methanol or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the intended application and required quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: LongipedlignanB undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex lignan derivatives.

Biology: LongipedlignanB has shown promise in modulating biological pathways related to inflammation and oxidative stress.

Medicine: Research indicates potential anticancer, antiviral, and neuroprotective effects, making it a candidate for drug development.

Industry: The compound’s antioxidant properties are utilized in the formulation of cosmetics and food preservatives.

Mechanism of Action

The mechanism of action of LongipedlignanB involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Longipedlignan B shares structural homology with two lignans: Compound 36 (a 9-norlignan with a dihydroxybenzyl moiety) and Compound 45 (a methoxy-substituted norlignan with a tetrahydrofuran ring) . Key differences include:

- Substituent Patterns : Longipedlignan B features a unique combination of hydroxyl and methoxy groups at C-7 and C-8, whereas Compound 36 lacks methoxy groups, and Compound 45 has additional methylene bridges .

- Stereochemistry: The axial chirality of Longipedlignan B’s dibenzylbutyrolactone core differs from the planar configurations observed in simpler norlignans.

Data Table: Comparative Analysis of Longipedlignan B and Analogues

Critical Evaluation of Research Methodologies

While molecular docking provides preliminary insights into ligand-receptor interactions for Longipedlignan B , the absence of molecular dynamics (MD) simulations limits mechanistic understanding compared to studies on its analogues. Additionally, discrepancies in protein preparation protocols (e.g., pH variations) may affect binding affinity reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.